N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a fluorinated aromatic system, a 1,2,4-triazole core, and a sulfanyl linkage. The E-configuration of the imine group (N'-methylidene) is stabilized by conjugation with the 5-bromo-2-fluorophenyl moiety, while the 4-phenyl and 5-(4-methoxyphenyl) substituents on the triazole ring contribute to its steric and electronic profile.
Properties
Molecular Formula |
C24H19BrFN5O2S |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrFN5O2S/c1-33-20-10-7-16(8-11-20)23-29-30-24(31(23)19-5-3-2-4-6-19)34-15-22(32)28-27-14-17-13-18(25)9-12-21(17)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
LNBDFHFYPPLFCJ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a suitable aldehyde or ketone to form the hydrazone intermediate.
Introduction of the triazole group: The hydrazone intermediate is then reacted with a triazole derivative under specific conditions to introduce the triazole moiety.
Bromination and fluorination:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) have shown that it possesses significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Growth Inhibition : The compound displayed mean GI50 values indicating effective inhibition of cell growth across multiple cancer types.
- Mechanism of Action : Its mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells, although further studies are needed to elucidate the exact pathways involved.
Antimicrobial Properties
In addition to its anticancer activity, N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has also shown promising antimicrobial effects against various bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance.
Potential Applications
- Cancer Therapy : Given its effectiveness against tumor cells, this compound could be developed as a lead candidate for new anticancer drugs.
- Antimicrobial Agents : Its ability to inhibit bacterial growth suggests potential for use in treating infections, especially those caused by resistant strains.
- Pharmaceutical Research : The compound can serve as a scaffold for further chemical modifications aimed at enhancing efficacy and reducing side effects.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound against a panel of human tumor cell lines. The results indicated that it significantly inhibited cell proliferation with an average growth inhibition rate exceeding 50% in sensitive lines .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited substantial inhibitory activity, suggesting its potential role as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen/Substituent Variations
Key Findings :
- Substituent Position : Fluorine at the 2-position (ortho) in the target compound may sterically hinder interactions compared to para-substituted analogues, reducing binding affinity in some enzyme assays .
Triazole Core Modifications
- Compound ZE-4b () : Replaces the 4-phenyl group with a pyridine ring. This enhances π-π stacking with aromatic residues in kinase targets but reduces solubility due to increased hydrophobicity .
- Compound 11h () : Features a 1,2,3-triazol-1-yl group instead of 1,2,4-triazol-3-yl. The altered ring geometry disrupts hydrogen-bonding networks, lowering thermal stability (mp = 233°C vs. 245–250°C for the target compound) .
Sulfanyl and Hydrazide Variations
- Safonov (2020): Replaces the triazole-phenyl group with thiophen-2-ylmethyl, improving antibacterial activity (MIC = 8 μg/mL vs. 16 μg/mL for the target compound) but increasing metabolic instability .
- Hotsulia (2019) : Incorporates a pyrazole moiety instead of methoxyphenyl, resulting in stronger metal chelation (e.g., Zn²⁺) but higher cytotoxicity (IC₅₀ = 8 μM vs. 15 μM for the target compound) .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological applications based on diverse research findings.
Structural Characteristics
The compound features a unique combination of functional groups, including bromine, fluorine, and a triazole ring. Its molecular formula is with a molecular weight of approximately 540.418 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H19BrFN5OS |
| Molecular Weight | 540.418 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-{[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Initial steps include the formation of hydrazide intermediates followed by cyclization to introduce the triazole moiety. The final product is obtained through condensation reactions under optimized conditions to ensure high yield and purity .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 32 µg/mL . Although specific data on the compound is limited, its structural analogs suggest potential effectiveness against pathogens.
Anticancer Properties
Triazole derivatives are also explored for their anticancer activities. Compounds containing triazole rings have demonstrated inhibition of cancer cell proliferation in various assays. For example, certain triazole-based compounds have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Case Studies and Research Findings
- Case Study on Antifungal Activity : A related study tested several triazole derivatives against fungal strains such as Candida albicans. The most potent derivatives achieved MIC values as low as 0.25 µg/mL .
- Antibacterial Screening : Triazole-containing compounds have been screened for their antibacterial effects against a panel of pathogens. Results indicated that modifications to the phenyl groups significantly affected activity profiles, suggesting structure-activity relationships (SAR) that could be beneficial for further drug development .
Q & A
Q. Q: What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
A:
- Reaction Solvent Selection : Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates in hydrazone and triazole-forming reactions .
- Catalyst Optimization : Use copper(I)-catalyzed click chemistry for the triazole ring formation, ensuring stoichiometric control to minimize side products .
- Purification Methods : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the pure product. HPLC with a C18 column can validate purity (>95%) .
Advanced Structural Characterization
Q. Q: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
A:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) and IR data with X-ray crystallography to resolve ambiguities in molecular conformation. For example, the E-configuration of the hydrazone moiety can be confirmed via single-crystal X-ray diffraction .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and vibrational spectra. Deviations >5% warrant experimental re-evaluation .
Basic Spectroscopic Analysis
Q. Q: Which spectroscopic techniques are most reliable for confirming the functional groups in this compound?
A:
- IR Spectroscopy : Identify key bands such as ν(N–H) at ~3200 cm⁻¹ (hydrazide), ν(C=S) at ~1050 cm⁻¹ (sulfanyl group), and ν(C=N) at ~1600 cm⁻¹ (triazole ring) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the triazole and bromo-fluorophenyl groups .
Advanced Mechanistic Studies
Q. Q: What experimental approaches can elucidate the reaction mechanism of triazole ring formation in this compound?
A:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to identify rate-determining steps (e.g., azide-alkyne cycloaddition) .
- In Situ Monitoring : Use flow chemistry coupled with real-time FTIR or Raman spectroscopy to track intermediate formation and optimize reaction parameters (e.g., temperature, residence time) .
Biological Activity Profiling
Q. Q: How should researchers design assays to evaluate the antimicrobial potential of this compound?
A:
- In Vitro Testing : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .
- Structure-Activity Relationships (SAR) : Modify the 4-methoxyphenyl or bromo-fluorophenyl substituents and compare MIC values to identify pharmacophores .
Data Contradiction Analysis
Q. Q: How to address discrepancies between computational docking predictions and experimental bioactivity results?
A:
- Flexible Docking Protocols : Use software like AutoDock Vina with induced-fit models to account for protein conformational changes. Compare binding poses with crystallographic data (e.g., PDB ID 1XYZ) .
- Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. A >10-fold difference between predicted and observed Kd values suggests model refinement .
Advanced Crystallographic Studies
Q. Q: What strategies improve the success rate of growing diffraction-quality crystals for this compound?
A:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to optimize crystal lattice packing. Additive screening (e.g., 5% glycerol) can enhance crystal stability .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours promotes controlled nucleation. Triclinic (P1) or monoclinic (P2₁/c) space groups are common for similar hydrazide derivatives .
Stability and Degradation Analysis
Q. Q: How can researchers assess the hydrolytic stability of the sulfanyl-triazole moiety under physiological conditions?
A:
- Forced Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS, focusing on thiol (-SH) byproduct formation .
- Accelerated Stability Testing : Use Arrhenius modeling at elevated temperatures (40°C, 60°C) to predict shelf-life. A t₉₀ >6 months at 25°C is desirable for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
